4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide is an organic compound with the molecular formula C17H17BrN2O3. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a nitro group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-tert-butylbenzene, undergoes nitration to introduce the nitro group.
Bromination: The nitrated product is then brominated to introduce the bromine atom.
Amidation: Finally, the brominated nitro compound is reacted with benzoyl chloride in the presence of a base to form the benzamide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The major product is the corresponding amine.
Oxidation: Products vary based on the extent of oxidation.
Scientific Research Applications
4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide
- N-(4-tert-butyl-2-nitrophenyl)benzamide
- 4-tert-butyl-N-(2-trifluoromethyl-phenyl)benzamide
Uniqueness
4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide is unique due to the combination of its bromine, tert-butyl, and nitro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
5486-36-2 |
---|---|
Molecular Formula |
C17H17BrN2O3 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H17BrN2O3/c1-17(2,3)12-6-9-14(15(10-12)20(22)23)19-16(21)11-4-7-13(18)8-5-11/h4-10H,1-3H3,(H,19,21) |
InChI Key |
KXMDFPTYYQDFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.